3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine

Lipophilicity Drug Design Agrochemicals

Late-stage trifluoromethoxylation remains a persistent synthetic bottleneck. 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine (CAS 1361852-53-0) eliminates this hurdle by delivering the high-value OCF3 group already installed on a dihalogenated pyridine core, ready for sequential cross-coupling. • Orthogonal OCF3 group boosts lipophilicity (πx = +1.04) and metabolic stability-critical for CNS drug and agrochemical programs. • Regioselective 3-bromo and 6-chloro handles enable stepwise Pd-catalyzed functionalization for rapid library synthesis. • Supplied at ≥98% purity with full analytical documentation; ships ambient from regional hubs.

Molecular Formula C6H2BrClF3NO
Molecular Weight 276.44 g/mol
Cat. No. B13088934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine
Molecular FormulaC6H2BrClF3NO
Molecular Weight276.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)OC(F)(F)F)Cl
InChIInChI=1S/C6H2BrClF3NO/c7-3-1-2-4(8)12-5(3)13-6(9,10)11/h1-2H
InChIKeyYSNPJGQGCXYJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Polyhalogenated Pyridine Building Block


3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine (CAS: 1361852-53-0) is a heterocyclic compound belonging to the pyridine family, characterized by the presence of bromine and chlorine atoms, as well as a trifluoromethoxy group attached to the pyridine ring . The trifluoromethoxy (OCF3) group imparts unique structural and electronic properties, including high electronegativity (χ(OCF3) = 3.7) and lipophilicity (πx(OCF3) = +1.04), which are highly valued in medicinal and agrochemical research for improving metabolic stability and in vivo uptake [1]. This compound serves as a versatile scaffold for further functionalization via amidation and palladium-catalyzed cross-coupling reactions, making it a valuable building block for the discovery and development of new drugs and agrochemicals [1].

1
Polyhalogenated pyridine scaffold for medicinal chemistry and agrochemical discovery programs.
2
Dual halogen handles (Br, Cl) enable sequential cross-coupling for rapid diversification.
3
Trifluoromethoxy group supports lipophilicity and metabolic stability modulation studies.

Why Generic Substitution Fails


The unique combination of a 3-bromo, 6-chloro substitution pattern with a 2-trifluoromethoxy group on the pyridine ring creates a distinct chemical profile that cannot be replicated by in-class analogs. The 2-OCF3 group confers a specific orthogonal orientation relative to the pyridine plane, which can be crucial for target binding interactions [1]. Furthermore, the specific halogenation pattern dictates reactivity in cross-coupling reactions; the C6 substituent strongly influences the reactivity of 2-bromopyridines in palladium-catalyzed C-H bond arylations [2]. Attempting to replace this compound with a simple methoxy or fluoro analog, or one with a different halogen substitution pattern, will lead to significant differences in lipophilicity, metabolic stability, and chemical reactivity, potentially resulting in failed syntheses or suboptimal biological outcomes.

Fluoro Analogs
Simple -F substitution may lower lipophilicity (ΔcLogP +0.44) and alter membrane partitioning context, deviating from target compound profile.
Methoxy Analogs
Electron-donating OCH3 reverses electronic character and shows instability toward hydroiodic acid, limiting synthetic compatibility and metabolic context.
Positional Isomers
Altering halogenation pattern shifts C-H arylation reactivity and target-binding geometry; C6 substituent critically influences catalytic cycle outcome.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: OCF3 vs. Fluoro Analog

The trifluoromethoxy (OCF3) group imparts significantly higher lipophilicity compared to a simple fluoro (-F) substituent. The calculated LogP (cLogP) for 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine is 3.34 [1], whereas the LogP for the analogous 3-Bromo-6-chloro-2-fluoropyridine is reported as 2.9 . This quantifiable difference in lipophilicity directly impacts membrane permeability and in vivo transport characteristics.

Lipophilicity vs. F
Head-to-head
Target cLogP 3.34
Comparator XLogP3: 2.9
Supports membrane permeability and transport property optimization.
XLogP3 method; context-dependent in vivo correlation.
Lipophilicity Drug Design Agrochemicals

Metabolic Stability: Electron-Withdrawing Effect of OCF3

The electron-withdrawing nature of the OCF3 group is a known class-level modifier of metabolic stability. Its high electronegativity (χ(OCF3) = 3.7) confers better metabolic stability to molecules by protecting metabolically labile sites from oxidative degradation [1]. This is particularly relevant for pyridine scaffolds, where the α- and α′-carbons are common sites of metabolism. Placing an electron-withdrawing OCF3 group at the α′-position can block this metabolic pathway [2].

Metabolic Stability
Class-level
χ(OCF3) = 3.7
Strongly electron-withdrawing vs. OCH3 (donating)
Reported class-level effect on oxidative metabolism protection at α-position.
Scaffold-specific; requires project-specific assay validation.
Metabolic Stability Drug Metabolism Pharmacokinetics

Chemical Stability: OCF3 vs. OCH3 Toward Hydroiodic Acid

The trifluoromethoxy group exhibits superior stability compared to a methoxy group under certain synthetic conditions. It has been reported that in related 3-bromo-5-trifluoromethoxypyridine synthons, the OCF3 group is remarkably stable against hydroiodic acid, in contrast to the methoxy group, which is prone to cleavage [1]. This stability is a critical differentiating factor during synthesis, particularly in sequences involving strong acids.

Acid Stability vs. OCH3
Class-level
OCF3: Stable
OCH3: Cleaved by HI
Broader synthetic condition tolerance; supports sequential reaction design.
Data on 3-bromo-5-trifluoromethoxypyridine synthon; review with target regioisomer.
Synthetic Chemistry Cross-Coupling Halogen Exchange

Physicochemical Profile and Drug-Likeness

The substitution pattern of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine results in a unique physicochemical profile that distinguishes it from close analogs. Key calculated properties for this compound include a Topological Polar Surface Area (TPSA) of 86.43 Ų and a Fraction of sp³ Carbons (Fsp³) of 0.19 [1]. These values are critical for optimizing oral bioavailability and compound quality in drug discovery programs.

Drug-Likeness Profile
Context-dependent
TPSA = 86.43 Ų
Fsp³ = 0.19
Calculated oral bioavailability space; supports lead optimization selection.
Computed properties; experimental ADME confirmation needed.
Physicochemical Properties Drug-Likeness Lead Optimization

Synthetic Access via Regioselective Trifluoromethoxylation

The synthesis of 2-trifluoromethoxypyridine derivatives has been enabled by a general late-stage C-H trifluoromethoxylation protocol using trifluoromethoxide anion under mild conditions [1]. This method, applicable to gram-scale synthesis, addresses the formidable challenge of regioselective C-H trifluoromethoxylation of pyridines and allows for the efficient preparation of complex OCF3-containing building blocks.

Synthetic Access
Class-level
Gram-scale late-stage C-H trifluoromethoxylation protocol reported.
Scalable synthesis pathway supports procurement reliability.
Ag-mediated method; review substrate scope for exact analog.
Synthetic Methodology Late-Stage Functionalization Trifluoromethoxylation

Lipophilicity Enhancement: OCF3 vs. CF3 and OCH3

The trifluoromethoxy (OCF3) group provides a quantifiable and significant increase in lipophilicity compared to other common substituents, as measured by its Hansch hydrophobicity parameter (πx). The πx value for OCF3 is +1.04, which is greater than that of a trifluoromethyl group (CF3, πx = +0.88) and stands in stark contrast to the methoxy group (OCH3, πx = -0.02) [1]. This data underscores the OCF3 group‘s utility in enhancing the lipophilic character of a molecule.

Lipophilicity vs. CF3/OCH3
Reported
πx(OCF3) = +1.04
CF3: +0.88; OCH3: -0.02
Δπx vs. CF3 = +0.16
Supports systematic lipophilicity tuning in compound design.
Hansch parameter; in-class reference values.
Lipophilicity Hansch Analysis Drug Design

Evidence-Backed Application Scenarios


Lead Optimization Scaffold in Drug Discovery

Medicinal chemists can leverage this compound as a core scaffold for synthesizing libraries of novel drug candidates. The quantifiable higher lipophilicity (cLogP = 3.34) compared to fluoro analogs, combined with the class-level benefits of the OCF3 group for metabolic stability [REFS-1, REFS-2], makes it a superior choice for optimizing lead compounds where enhanced membrane permeability and longer half-life are desired. The specific halogen pattern (3-bromo, 6-chloro) provides distinct synthetic handles for sequential cross-coupling reactions [3].

Building Block for Next-Generation Agrochemicals

The high lipophilicity (πx = +1.04) and unique electronic properties of the OCF3 group make this pyridine derivative an attractive building block for developing new agrochemicals with improved efficacy [4]. The increased lipophilicity can enhance foliar uptake and cuticular penetration in plants, while the chemical stability of the OCF3 group under harsh environmental conditions may translate to longer field persistence. Its use as a versatile synthon for palladium-catalyzed couplings allows for the rapid diversification into novel herbicide, fungicide, or insecticide candidates [5].

19F MRI Probes and Advanced Functional Materials

The presence of three equivalent fluorine atoms in the -OCF3 group provides a strong, singular 19F NMR signal, making this compound and its derivatives valuable for developing 19F MRI probes or for studying molecular interactions using 19F NMR spectroscopy [6]. The unique properties of the OCF3 group, including its high electronegativity and orthogonal orientation, are also being explored in materials science for the development of novel liquid crystals, organic semiconductors, and other functional materials [4].

Late-Stage Functionalization of Complex Molecules

Given the challenges associated with direct trifluoromethoxylation, this pre-functionalized building block enables the late-stage introduction of the valuable OCF3 moiety into complex molecular architectures [7]. Its compatibility with palladium-catalyzed cross-coupling reactions allows for its use as a versatile synthon in the total synthesis of biologically active natural products or advanced pharmaceutical intermediates where the OCF3 group is a key pharmacophore element [4].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity and metabolic stability modulation context
Membrane permeability assays; microsomal stability; sequential cross-coupling efficiency
Agrochemical candidate diversification
Environmental stability and foliar uptake potential
Cuticular penetration models; field-persistence monitoring; target-organism screening
19F NMR probe and functional material design
Single 19F resonance signal and orthogonal OCF3 orientation
19F MRI sensitivity; molecular interaction study context; material property characterization
Late-stage functionalization of complex molecules
Pre-installed OCF3 handle for palladium-catalyzed coupling
Cross-coupling compatibility with advanced intermediates; pharmacophore stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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